![molecular formula C10H10O2S B1531440 (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol CAS No. 2166268-59-1](/img/structure/B1531440.png)
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol
Overview
Description
The compound contains a thiophen-2-yl group , which is a thienyl group with a sulfur atom and four carbon atoms forming a heterocyclic aromatic ring . It also contains an oxolan-3-ol (tetrahydrofuran-2-ol) group , which is a cyclic ether with a hydroxyl group attached .
Molecular Structure Analysis
The thiophen-2-yl group is a five-membered aromatic ring with four carbon atoms and one sulfur atom . The oxolan-3-ol group is a five-membered ring with four carbon atoms and one oxygen atom, with a hydroxyl group attached .Chemical Reactions Analysis
Thiophenes can undergo electrophilic aromatic substitution reactions . Tetrahydrofurans can react with acids to form oxonium ions, which can then undergo nucleophilic substitution or elimination reactions .Scientific Research Applications
Optoelectronic and Photonic Applications
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol and its derivatives are pivotal in the development of optoelectronic devices. Their applications extend to protecting human eyes and optical sensors, stabilizing light sources in optical communications, and enhancing nonlinear optical limiting behavior. This is attributed to the unique properties of thiophene dyes and their ability to absorb and emit light efficiently. For instance, the nonlinear absorption and optical limiting behavior under specific laser excitation have been demonstrated, leveraging the unique electronic properties of thiophene derivatives for applications in photonic devices (Anandan et al., 2018).
Luminescent Materials
Further research into thiophene-based compounds has led to the development of materials with excellent luminescent properties. These materials are utilized in the fabrication of optoelectronic devices, offering promising applications in organic light-emitting diodes (OLEDs) and solar cells. The study and development of planar and star-shaped molecules containing thiophene-functionalized groups showcase their potential in enhancing the efficiency of photovoltaic materials, indicating a significant impact on the development of renewable energy technologies (Niu et al., 2013).
Sensor Technology
In the realm of sensor technology, thiophene derivatives have been identified as potential materials for the detection of various gases and compounds. The synthesis of ethynylated-thiourea derivatives, for instance, has paved the way for the development of resistive-type sensors for detecting carbon dioxide gas. These sensors operate at room temperature, demonstrating the versatility and efficiency of thiophene derivatives in environmental monitoring and industrial applications (Daud et al., 2019).
Electronic and Molecular Devices
The ability of thiophene-based compounds to form self-assembled monolayers (SAMs) on gold surfaces has been exploited in the construction of molecular electronic devices. These SAMs facilitate the formation of stable molecule-metal interfaces, crucial for the development of molecular wires and switches. This application is instrumental in advancing the field of molecular electronics, where the manipulation of single molecules or small groups of molecules forms the basis of electronic devices (Maya et al., 2004).
Properties
IUPAC Name |
(3S,4R)-4-(2-thiophen-2-ylethynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10-7-12-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-11H,6-7H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYMAHPFLPTTO-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


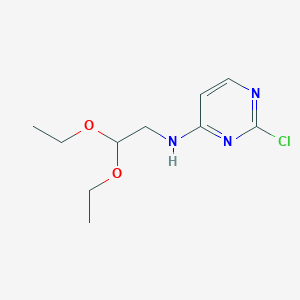
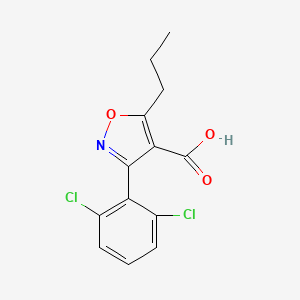

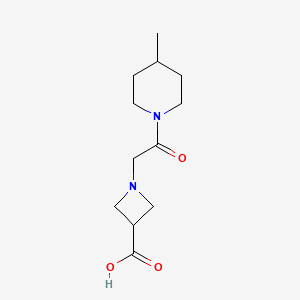
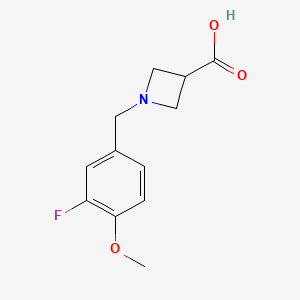

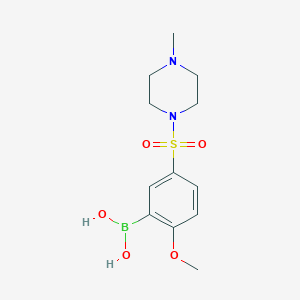
![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)
![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)
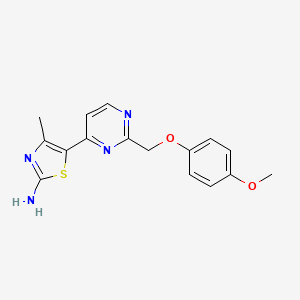
![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)
